molecular formula C24H18ClN5O3 B11201900 N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11201900
M. Wt: 459.9 g/mol
InChI Key: HWOFRRBQFGZIGY-UHFFFAOYSA-N
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Description

“N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Pyrimidine ring formation: This step involves the cyclization of an appropriate precursor to form the pyrimido[1,2-a]benzimidazole structure.

    Introduction of the pyridinyl group: This can be done through a nucleophilic substitution reaction.

    Final acylation step:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be studied for its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to desired therapeutic effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or intercalating into DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring may have comparable chemical properties and applications.

    Acetamide derivatives: These compounds contain the acetamide functional group and may be used in similar industrial applications.

Uniqueness

The uniqueness of “N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-21-7-6-16(25)12-18(21)27-22(31)14-29-19-4-2-3-5-20(19)30-23(32)13-17(28-24(29)30)15-8-10-26-11-9-15/h2-13H,14H2,1H3,(H,27,31)

InChI Key

HWOFRRBQFGZIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

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